2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIPRIVNVYSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931845 | |
| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-31-6 | |
| Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways
The synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol can be achieved through several established pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and efficiency.
Palladium-Catalyzed Arylation Reactions utilizing Chloral (B1216628) Hydrate (B1144303) and Arylboroxines
A modern and efficient approach to synthesizing 1-aryl-2,2,2-trichloroethanols involves the palladium-catalyzed 1,2-addition of organoboron compounds to chloral hydrate. rsc.orgresearchmap.jp This method provides a direct route to the target compound from readily available starting materials. nih.govrsc.org
Research has demonstrated the efficacy of N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complexes (CYPs) as catalysts for this transformation. rsc.orgnih.gov Specifically, a catalyst system using a bulky yet flexible NHC ligand, PhS-IPent-CYP, has shown high catalytic activity. nih.govresearchgate.net In this reaction, arylboroxines, such as tri(4-methoxyphenyl)boroxine, serve as the source of the aryl group. nih.gov A key advantage of using arylboroxines is their dual role; they not only act as the arylating agent but also function as a dehydrating agent for the chloral hydrate, allowing the reaction to proceed without a separate dehydration step. researchmap.jpresearchgate.net
The proposed catalytic cycle begins with the generation of dehydrated chloral and the corresponding arylboronic acid from the hydrolysis of the arylboroxine by chloral hydrate. rsc.org A base-promoted transmetallation between the arylboronic acid and the palladium catalyst forms an arylpalladium intermediate. rsc.org This is followed by the insertion of the aryl group into the carbonyl group of chloral to generate an alkoxypalladium complex. rsc.org Finally, another transmetallation with arylboronic acid releases the product, this compound, and regenerates the active catalyst. rsc.org This catalytic approach has been shown to produce a range of 1-(hetero)aryl-2,2,2-trichloroethanols in yields from 24% to 97%. rsc.orgnih.govresearchgate.net
| Component | Function | Reference |
|---|---|---|
| Chloral Hydrate | Trichloromethyl source | rsc.orgnih.gov |
| Arylboroxines | Arylating agent and dehydrating agent | researchmap.jpresearchgate.net |
| PhS-IPent-CYP | N-heterocyclic carbene (NHC) palladium catalyst | rsc.orgnih.gov |
| Base | Promotes transmetallation | rsc.org |
Decarboxylative Trichloromethylation Strategies from Aromatic Aldehydes
Another significant pathway is the decarboxylative trichloromethylation of aromatic aldehydes. This method generates the trichloromethyl anion (CCl₃⁻) in situ from an inexpensive precursor, which then adds to the aldehyde carbonyl. acs.org
The reaction typically employs sodium trichloroacetate (B1195264) (NaTCA) as the source of the trichloromethyl group. acs.orgnih.gov Upon gentle heating or in the presence of a suitable solvent, NaTCA decarboxylates to generate the trichloromethyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde, such as 4-methoxybenzaldehyde (B44291). The reaction is commonly performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov For electron-rich aldehydes like 4-methoxybenzaldehyde (anisaldehyde), the reaction proceeds efficiently at room temperature using only NaTCA in DMSO, achieving high yields without the need for additional reagents. acs.org One study reported a 92% isolated yield for the synthesis of this compound from anisaldehyde using 1.5 equivalents of NaTCA in DMSO, with the reaction completing in under an hour. acs.org
The efficiency and specificity of the decarboxylative trichloromethylation can be influenced by the electronic nature of the aromatic aldehyde. acs.orgorganic-chemistry.org While electron-rich aldehydes react cleanly, electron-deficient aldehydes are prone to undergo a competing Cannizzaro reaction, an undesirable side reaction. acs.orgacs.org To suppress this side reaction, malonic acid is introduced as a proton source. acs.orgnih.govorganic-chemistry.org The malonic acid ensures that the reaction medium remains sufficiently acidic to prevent the conditions that favor the Cannizzaro reaction, thereby directing the transformation towards the desired trichloromethyl carbinol product. acs.org However, for electron-rich aldehydes like 4-methoxybenzaldehyde, the addition of malonic acid is not required, and the reaction proceeds efficiently without it, avoiding the formation of byproducts. acs.orgnih.govacs.org This highlights the tunable nature of the reaction conditions based on the substrate's electronic properties.
| Aldehyde Type | Required Reagents | Solvent | Rationale | Reference |
|---|---|---|---|---|
| Electron-Rich (e.g., 4-methoxybenzaldehyde) | Sodium Trichloroacetate (NaTCA) | DMSO | Malonic acid is not required; avoids Cannizzaro reaction. | acs.orgnih.govacs.org |
| Electron-Deficient | Sodium Trichloroacetate (NaTCA), Malonic Acid | DMSO | Malonic acid acts as a proton source to suppress the Cannizzaro reaction. | acs.orgnih.govorganic-chemistry.org |
Condensation Reactions Involving Chloral Hydrate
The synthesis of this compound can also be achieved through the direct condensation of an activated aromatic ring with chloral or its hydrate. This reaction is analogous to the classic synthesis of DDT, where chloral reacts with chlorobenzene (B131634) in the presence of a strong acid catalyst like sulfuric acid. wikipedia.org
In this context, anisole (B1667542) (4-methoxybenzene) serves as the electron-rich aromatic substrate. The methoxy (B1213986) group is an activating group, directing electrophilic substitution to the ortho and para positions. The reaction with chloral hydrate, catalyzed by an acid, proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the carbonyl oxygen of chloral, making the carbonyl carbon highly electrophilic. This electrophile then attacks the para position of the anisole ring, leading to the formation of the desired product, this compound, after deprotonation. This method represents a straightforward, traditional approach to forming the C-C bond between the aromatic ring and the trichloromethyl carbinol moiety. acs.org
Advanced Synthetic Approaches and Analogous Derivatization Methods
Recent advancements have focused on improving the safety, scalability, and efficiency of these synthetic methods. One notable development is the adaptation of the decarboxylative trichloromethylation reaction to a continuous flow system. acs.orgnih.gov Performing the reaction in a continuous plug-flow reactor allows for better control over reaction parameters, such as temperature and mixing, and enhances safety by preventing uncontrolled gas evolution (CO₂) and potential thermal runaway. organic-chemistry.org This approach has been successfully used for the large-scale synthesis of various 2,2,2-trichloromethylcarbinols with high yields. acs.orgnih.gov
The core structure of this compound serves as a template for the synthesis of various analogues through derivatization. These methods involve modifying either the trichloromethyl group or the aromatic ring. For instance, analogous synthetic strategies can be employed to create related halohydrin compounds. nih.gov Furthermore, the trichloroethyl group itself can be used as a protecting group in the synthesis of other complex molecules, such as per-sulfated flavonoids, highlighting the broader synthetic utility of this chemical moiety. nih.gov The synthesis of fluorinated analogues, such as 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, has also been reported, demonstrating that the core synthetic pathways can be adapted to incorporate different halogenated groups. chemsynthesis.com
Trichloroacetimidate (B1259523) and Acetate (B1210297) Coupling Methodologies
While direct synthesis of this compound using trichloroacetimidate or acetate coupling methodologies is not extensively documented in readily available literature, the principles of these reactions allow for the postulation of viable synthetic pathways.
Trichloroacetimidates are commonly employed as powerful alkylating agents for a variety of nucleophiles, including carbon nucleophiles, under Lewis acid catalysis. A plausible, albeit not explicitly reported, approach could involve the reaction of 4-methoxybenzyl trichloroacetimidate with a suitable trichloromethyl nucleophile. 4-Methoxybenzyl trichloroacetimidate is a known reagent, typically used for the protection of alcohols. researchgate.net The general synthesis of trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile. chemguide.co.uk
Acetate-mediated reactions could, in principle, contribute to the formation of the target compound. For instance, the reaction of a derivative of 4-methoxyphenylacetylene with a trichloromethyl source in the presence of an acetate could be envisioned. However, more direct and efficient methods are generally employed for the synthesis of such trichloromethyl carbinols.
Mechanistic Aspects of Synthetic Routes
Understanding the mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and expanding the scope of these methodologies.
A primary and classical method for the synthesis of 2,2,2-trichloromethyl carbinols involves the addition of the trichloromethyl anion (CCl₃⁻) to an aldehyde or ketone. guidechem.com In the case of this compound, the trichloromethyl anion is generated in situ and subsequently reacts with 4-methoxybenzaldehyde.
The trichloromethyl anion can be generated from several precursors:
From Chloroform (B151607): In the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydride, chloroform (CHCl₃) is deprotonated to form the trichloromethyl anion. This highly reactive anion then acts as a nucleophile.
From Sodium Trichloroacetate: Decarboxylation of sodium trichloroacetate (Cl₃CCOONa) upon heating provides a source of the trichloromethyl anion.
Once generated, the trichloromethyl anion undergoes a nucleophilic addition to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is then protonated during the reaction workup to yield the final product, this compound. A scalable procedure that avoids strongly basic conditions involves the in situ generation and reaction of trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS). mychemblog.com
Reaction Scheme: Generation and Reaction of the Trichloromethyl Anion

A general representation of the nucleophilic addition of the trichloromethyl anion to 4-methoxybenzaldehyde.
Catalytic methods, particularly those employing transition metals, offer a powerful alternative for the synthesis of 1-aryl-2,2,2-trichloroethanols. A notable example is the palladium-catalyzed 1,2-addition of arylboroxines to chloral hydrate. wikipedia.org This methodology allows for the efficient formation of the carbon-carbon bond between the 4-methoxyphenyl (B3050149) group and the trichloroethan-1-ol backbone.
The catalytic cycle is believed to involve the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide or triflate, if used as the starting material, to form a Pd(II)-aryl species. In the case of arylboroxines, a transmetalation step occurs.
Transmetalation: The aryl group from the arylboroxine is transferred to the palladium(II) center, regenerating the boroxine (B1236090) byproduct.
Coordination and Insertion: Chloral (the anhydrous form of chloral hydrate) coordinates to the Pd(II)-aryl complex, followed by migratory insertion of the carbonyl group into the Pd-aryl bond. This step forms the crucial C-C bond.
Reductive Elimination: The resulting palladium alkoxide intermediate undergoes reductive elimination to release the 1-aryl-2,2,2-trichloroethanol product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the efficiency of the catalytic process. N-heterocyclic carbene (NHC) ligands, particularly those that are bulky yet flexible, have shown good catalytic activities in these transformations. wikipedia.org The base, typically potassium carbonate, plays a crucial role in the transmetalation step and in neutralizing any acidic byproducts.
Table 1: Palladium-Catalyzed Synthesis of 1-Aryl-2,2,2-trichloroethanols
| Arylboroxine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboroxine | Pd(OAc)₂ / PhS-IPent-CYP | K₂CO₃ | Toluene | 70 |
| Phenylboroxine | Pd(OAc)₂ / PhS-IPent-CYP | K₂CO₃ | Toluene | 95 |
| 4-tert-Butylphenylboroxine | Pd(OAc)₂ / PhS-IPent-CYP | K₂CO₃ | Toluene | 97 |
Data adapted from a study on the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols. wikipedia.org
Chemical Reactivity and Subsequent Derivatization
The presence of both a hydroxyl group and a trichloromethyl group imparts this compound with a rich chemical reactivity, making it a valuable precursor for a range of functionalized derivatives.
The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone, 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.
Commonly used methods for the oxidation of secondary alcohols to ketones include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is particularly useful for substrates that are sensitive to harsher conditions. Benzylic alcohols are known to react rapidly with DMP. mychemblog.com
Chromium-Based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this oxidation, although they are less favored due to the toxicity of chromium.
The resulting ketone, 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone, is a valuable intermediate in its own right, for example, in the synthesis of other organic molecules through reactions at the carbonyl group or the trichloromethyl group.
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Reagent | Conditions | Byproducts |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C to rt) | Dimethyl sulfide, CO, CO₂, Et₃N·HCl |
| Dess-Martin Periodinane | Room temperature, neutral pH | Iodinane, acetic acid |
| Pyridinium Chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Chromium salts |
The hydroxyl group of this compound can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. However, since the hydroxyl group itself is a poor leaving group, it typically needs to be activated first.
Common strategies for activating the hydroxyl group for nucleophilic substitution include:
Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). The resulting benzylic carbocation is stabilized by the adjacent 4-methoxyphenyl group and can then be attacked by a nucleophile.
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine) to form a sulfonate ester (e.g., tosylate or mesylate). Sulfonates are excellent leaving groups, readily displaced by a variety of nucleophiles.
Conversion to a Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide.
Once activated, a wide range of nucleophiles can be employed to displace the leaving group, leading to various structural modifications:
Etherification: Reaction with an alkoxide or phenoxide nucleophile leads to the formation of ethers.
Esterification: While direct Fischer esterification is possible with a carboxylic acid under acidic conditions, a more common approach for secondary alcohols is the reaction with an acyl chloride or anhydride in the presence of a base.
Azide (B81097) and Amine Formation: Displacement with an azide nucleophile (N₃⁻) followed by reduction provides a route to the corresponding amine.
These nucleophilic substitution reactions significantly enhance the synthetic utility of this compound, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures.
Transformations into Alpha-Substituted Carboxylic Acid Derivatives
The conversion of the trichloromethyl group in this compound to a carboxylic acid derivative represents a valuable synthetic transformation. While direct hydrolysis can be challenging, alternative methods involving rearrangement or nucleophilic substitution provide pathways to α-(4-methoxyphenyl)acetic acid and its derivatives. One potential route involves a haloform-type reaction under basic conditions, which could lead to the formation of the corresponding carboxylate. Another approach could involve a multi-step sequence, for instance, elimination to an alkene followed by oxidative cleavage.
A plausible, though not explicitly documented for this specific substrate, reaction is the Favorskii rearrangement of an α-haloketone derived from the starting carbinol. This would involve initial oxidation of the alcohol to a ketone, followed by treatment with a base to induce rearrangement and subsequent formation of a carboxylic acid derivative. The specific reaction conditions would determine the nature of the final product, such as the ester or the free carboxylic acid.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Oxidation (e.g., PCC, DMP) 2. Base (e.g., NaOH, NaOEt) | α-(4-methoxyphenyl)acetic acid or its ester |
| This compound | Strong base (e.g., NaOH), heat | 4-Methoxyphenylacetic acid googleapis.comchemicalbook.com |
Pathways to Alkyne Formation
The synthesis of alkynes from this compound can be envisioned through a sequence of elimination reactions. This transformation is analogous to the preparation of alkynes from dihaloalkanes. googleapis.commsu.edu A practical approach involves a three-step process where the trichloro alcohol is first converted into a trichlorosulfonate. Subsequent elimination reactions, promoted by a strong base, lead to the formation of the terminal alkyne. researchgate.net
The mechanism involves an initial dehydrochlorination to form a dichloroalkene intermediate. A second elimination of HCl then yields a chloroalkyne, which upon further reaction with a strong base like sodium amide, can undergo metallation and subsequent protonation during workup to afford the terminal alkyne.
Table of Reaction Conditions for Alkyne Formation
| Step | Reagents | Intermediate/Product |
| 1 | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethyl sulfonate |
| 2 | Strong base (e.g., NaNH2) | 1-Ethynyl-4-methoxybenzene |
Synthesis of Chloromethyl Ketones and Other Carbonyl Derivatives
A direct and efficient method for the synthesis of chloromethyl ketones from trichloromethyl carbinols has been developed. This transformation can be achieved by reacting this compound with a copper(I) chloride/2,2'-bipyridine (bpy) system in a solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux. chemicalbook.com This reaction proceeds in excellent yield and involves a 1,2-hydride shift in a copper-chlorocarbenoid intermediate. chemicalbook.com
This method is advantageous as it avoids harsh reaction conditions and tolerates various functional groups. The resulting chloromethyl ketones are valuable intermediates for the synthesis of various pharmaceuticals and other biologically active molecules.
Reaction Scheme for Chloromethyl Ketone Synthesis this compound → (CuCl/bpy, DCE, reflux) → 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
Formation of Heterocyclic Systems from the Carbinol Moiety
The carbinol moiety of this compound provides a reactive handle for the construction of various heterocyclic systems. The specific heterocycle formed depends on the chosen reaction partner and conditions.
For instance, reaction with primary amines or other difunctional nucleophiles can lead to the formation of nitrogen-containing heterocycles. The reaction could proceed through an initial substitution of the hydroxyl group or a derivative, followed by an intramolecular cyclization. While specific examples starting from this exact trichloro-arylethanol are not abundant in the literature, general principles of heterocycle synthesis suggest its potential as a precursor. For example, conversion of the alcohol to a better leaving group, followed by reaction with a binucleophile like a hydrazine (B178648) or a hydroxylamine, could pave the way for the synthesis of five- or six-membered heterocyclic rings.
Furthermore, derivatives of the carbinol could participate in multicomponent reactions to build more complex heterocyclic frameworks. The versatility of the functional groups present in the molecule allows for a range of synthetic strategies to be employed for the creation of diverse heterocyclic structures.
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis
An analysis of the electronic structure provides fundamental insights into the reactivity and properties of a molecule.
Molecular Orbital Theory Applications (e.g., HOMO-LUMO Interactions)
Molecular orbital (MO) theory is a fundamental tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in predicting how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
For 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a computational study would calculate the energies of these orbitals and map their spatial distribution. This would reveal the likely sites for nucleophilic and electrophilic attack. However, specific calculations detailing the HOMO-LUMO energies and gap for this compound are not present in the available literature.
Analysis of Charge Distribution (e.g., Mulliken, Natural Atomic Charges)
The distribution of electron density within a molecule is key to understanding its electrostatic potential and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. This information helps in identifying electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its behavior in chemical reactions and its interaction with biological targets. A computational study on this compound would provide a quantitative measure of the charge on each atom, but such a specific analysis is not found in current publications.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction mechanism. This approach can provide detailed insights into the kinetics and thermodynamics of a reaction at a level of detail that is often inaccessible through experimental methods alone. For this compound, computational studies could, for example, investigate the mechanisms of its synthesis or degradation. At present, no such computational studies detailing reaction mechanisms for this specific compound are available.
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-Activity Relationship (SAR) studies are essential in the field of medicinal chemistry and toxicology for designing molecules with desired biological activities.
Ligand-Protein Interaction Simulations (e.g., Molecular Docking Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. Such simulations could provide valuable insights into the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. While molecular docking is a common computational tool, there are no published studies that specifically report the results of docking this compound with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds. A QSAR study could be used to predict the activity of new, related compounds and to guide the design of molecules with improved properties. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, and no such study specifically incorporating this compound has been found in the literature.
Conformational Analysis and Molecular Dynamics Simulations
Following a comprehensive search of available scientific literature, no specific studies detailing the conformational analysis or molecular dynamics simulations of this compound were identified.
Computational chemistry techniques such as conformational analysis are employed to determine the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility, interactions with its environment, and conformational changes.
Despite the utility of these methods in understanding molecular properties and behavior, it appears that dedicated computational studies on the conformational landscape and dynamic properties of this compound have not been published in the accessible scientific literature. Therefore, detailed research findings and data tables related to its specific conformers, energy profiles, and molecular dynamics are not available at this time.
Advanced Analytical Spectroscopies and Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, offering non-destructive and highly informative data regarding its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) group would likely appear as two doublets in the range of δ 6.9-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet at approximately δ 3.8 ppm. The benzylic proton (-CH(OH)-) would likely be observed as a singlet further downfield, influenced by the adjacent hydroxyl and trichloromethyl groups. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show signals for the aromatic carbons, with the carbon bearing the methoxy group resonating at a distinct chemical shift compared to the others. The carbon of the methoxy group itself would appear at around δ 55 ppm. The carbon atom of the CCl₃ group would be significantly deshielded and appear at a high chemical shift, while the benzylic carbon atom attached to the hydroxyl group would also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note that the following data is predictive and based on the analysis of analogous compounds, as direct experimental data for this compound is not readily available in the searched databases.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to OCH₃) | ~ 6.9 (d) | ~ 114 |
| Aromatic CH (meta to OCH₃) | ~ 7.4 (d) | ~ 128 |
| Aromatic C (ipso to OCH₃) | - | ~ 160 |
| Aromatic C (ipso to CH(OH)) | - | ~ 130 |
| Methoxy (-OCH₃) | ~ 3.8 (s) | ~ 55 |
| Benzylic (-CH(OH)-) | ~ 5.2 (s) | ~ 85 |
| Trichloromethyl (-CCl₃) | - | ~ 103 |
| Hydroxyl (-OH) | Variable | - |
s = singlet, d = doublet
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, arising from O-H stretching vibrations. The C-H stretching vibrations of the aromatic ring and the methoxy group would likely be observed around 2850-3100 cm⁻¹. The presence of the aromatic ring would also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the ether functionalities would be expected to appear in the 1000-1300 cm⁻¹ range. The strong C-Cl stretching vibrations of the trichloromethyl group would be anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound Please note that the following data is predictive and based on the analysis of analogous compounds, as direct experimental data for this compound is not readily available in the searched databases.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic/Methoxy) | 2850-2970 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ether and Alcohol) | 1000-1300 |
| C-Cl Stretch | 600-800 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₉Cl₃O₂), HRMS would be used to confirm its exact molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. An ethanol (B145695) extract containing this compound could be analyzed by GC-MS to separate it from other components in a mixture. The mass spectrometer would then provide a mass spectrum for the eluted compound, showing its molecular ion peak and characteristic fragmentation pattern, which aids in its identification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds in complex matrices. In the context of analyzing for alcohol ethoxylates and related compounds, LC-MS/MS methods have been developed for sensitive detection and quantitation. This technique involves separation by liquid chromatography, followed by tandem mass spectrometry where a precursor ion is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and is particularly useful for trace-level analysis in environmental or biological samples.
X-ray Diffraction (XRD) for Single Crystal Structural Elucidation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal structural information, including bond lengths, bond angles, and stereochemistry, which is invaluable for the unambiguous identification of a compound.
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For "this compound" and other methoxychlor (B150320) metabolites, both gas and liquid chromatography are extensively used.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Detectors:
Electron Capture Detector (ECD): Due to the presence of chlorine atoms, the ECD is highly sensitive for detecting halogenated compounds like "this compound". theanalyticalscientist.commeasurlabs.com It offers excellent sensitivity, making it a cost-effective option for trace analysis. theanalyticalscientist.com
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both high sensitivity and specificity. nih.gov MS detectors identify compounds based on their mass-to-charge ratio, offering structural information and definitive confirmation of the analyte's identity. nih.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for complex matrices. nih.govcdc.gov
Flame Ionization Detector (FID): While less sensitive than ECD for halogenated compounds, FID can be used for the analysis of pure samples of methoxychlor metabolites. nih.govcdc.gov
Columns: The use of capillary columns, as opposed to older packed columns, provides significantly better resolution and separation efficiency. nih.gov
A typical GC method would involve injecting a prepared sample extract into a heated inlet, where the analytes are vaporized and carried onto the column by an inert gas. A temperature program is often used to facilitate the separation of compounds with different boiling points.
Table 1: Representative GC Parameters for Organochlorine Pesticide Analysis
| Parameter | Typical Setting |
|---|---|
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Column | e.g., Equity™-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Initial 100°C, ramp to 320°C |
| Detector | ECD, MS, or MS/MS |
| Detector Temperature | 300 °C (for ECD) |
This table presents a generalized set of parameters; specific conditions must be optimized for the target analyte and instrument.
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. nih.gov For methoxychlor and its metabolites, HPLC is often used for both analytical separation and for sample cleanup prior to GC analysis. nih.govcdc.gov
Detectors:
UV Detector: HPLC with a UV detector can be used for the analysis of pure samples of methoxychlor metabolites. nih.govcdc.gov
Mass Spectrometry (MS): The coupling of LC with MS (LC-MS) and tandem MS (LC-MS/MS) has become a vital tool for the analysis of more polar metabolites that are not easily amenable to GC. hpst.czepa.gov
Modes of Separation: Reversed-phase HPLC is a common mode used for the separation of methoxychlor metabolites. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
HPLC can effectively separate high molecular weight impurities found in technical-grade methoxychlor, which can be difficult to resolve by GC alone. nih.gov
Sample Preparation Strategies for Trace Analysis in Complex Matrices
The analysis of "this compound" in environmental and biological samples requires robust sample preparation to extract the analyte from the matrix and remove interfering substances. theanalyticalscientist.comcdc.govwho.int
Extraction Techniques:
Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquids to extract the analyte. who.int
Solid-Phase Extraction (SPE): This technique has become increasingly popular due to its efficiency, reduced solvent consumption, and potential for automation. nih.govub.eduuchile.cl For water samples, C18 cartridges are commonly used to trap the organic analytes, which are then eluted with a small volume of an organic solvent. ub.eduuchile.cl
Soxhlet Extraction: A classical and exhaustive extraction method often used for solid samples like soil and sediment. researchgate.netepa.gov
Supercritical Fluid Extraction (SFE): A "greener" extraction technique that uses supercritical CO2 as the solvent, reducing the use of organic solvents. nih.govcdc.gov Recoveries of 84–100% have been reported for methoxychlor using this method. nih.gov
Cleanup Procedures: After extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis.
Adsorption Chromatography: Columns packed with materials like Florisil® or alumina (B75360) are used to separate the target analytes from lipids and other interferences. nih.govnemi.gov
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids from biological samples. nih.gov
The choice of extraction and cleanup method depends heavily on the sample matrix (e.g., water, soil, biological tissue) and the analytical technique to be used. theanalyticalscientist.comcdc.govwho.int
Evolution and Advancements in Analytical Approaches for Halogenated Compounds
The analytical methodologies for halogenated compounds have evolved significantly over the past few decades, driven by the need for lower detection limits, higher specificity, and increased sample throughput. cdc.gov
Chromatographic Advances: The move from packed GC columns to high-resolution capillary columns in the 1980s was a major step forward, offering vastly improved separation capabilities. chromatographyonline.com More recently, the development of two-dimensional gas chromatography (GCxGC) provides even greater resolving power for extremely complex samples. azolifesciences.com
Detector Technology: While ECD remains a sensitive and valuable tool, the increasing use of mass spectrometry, particularly high-resolution MS (HRMS) and tandem MS, has revolutionized the field. chromatographyonline.comazolifesciences.com These detectors provide a higher degree of confidence in compound identification and are less susceptible to matrix interferences. azolifesciences.com
Sample Preparation: There is a clear trend towards miniaturization and automation in sample preparation. researchandmarkets.com Techniques like solid-phase microextraction (SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are gaining popularity as they reduce solvent usage and sample handling time. researchgate.netnih.gov
"Green" Analytical Chemistry: A growing emphasis is placed on developing analytical methods that are more environmentally friendly. mdpi.com This includes reducing the volume of organic solvents used in extraction and cleanup steps and developing more energy-efficient instrumentation. researchandmarkets.commdpi.com
Molecular and Cellular Mechanisms of Action in Biological Systems
Enzyme Inhibition Studies and Mechanistic Insights
Specific enzyme inhibition studies for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol are not extensively documented.
Direct inhibitory effects of this compound on cyclooxygenase-2 (COX-2) have not been reported in the reviewed literature.
Protein Interaction Profiles and Binding Specificity
The specific protein interaction profile and binding specificity of this compound have not been fully elucidated.
While direct evidence is lacking for this compound, studies on the structurally related pesticide methoxychlor (B150320) indicate that its metabolites can form covalent bonds with microsomal components. This occurs after metabolic activation by hepatic microsomal monooxygenases, leading to reactive intermediates that bind to proteins nih.gov. For instance, metabolites of methoxychlor have been shown to covalently bind to iodothyronine 5'-monodeiodinase, type I nih.gov. This suggests a potential, though unconfirmed, for this compound to undergo similar metabolic activation and subsequent covalent protein binding. The formation of such covalent adducts typically involves the reaction of an electrophilic metabolite with a nucleophilic residue, such as cysteine or lysine, on the protein target mdpi.com.
Specific studies detailing non-covalent interactions of this compound are not available. Generally, the presence of a methoxyphenyl group suggests the potential for non-covalent interactions such as pi-pi stacking with aromatic amino acid residues in proteins. These types of interactions are crucial for the structure, function, and ligand binding of many proteins herts.ac.uk.
Investigation of Key Biological Pathways Modulation
There is a lack of direct research investigating the modulation of key biological pathways by this compound.
Comparative Analysis with Structural Analogs for Mechanistic Divergence
Insights into the potential mechanisms of this compound can be drawn from its structural analogs, methoxychlor and trichloroethanol.
The pesticide methoxychlor , which also contains a trichloromethyl group and a methoxyphenyl moiety, is known to be an endocrine disruptor. Its toxicity is linked to its metabolism into estrogenic compounds that can interact with estrogen receptors and antagonize androgenic effects nih.gov. The metabolic activation of methoxychlor is crucial for its covalent binding to proteins, a process that can be inhibited by antioxidants nih.gov. Furthermore, methoxychlor and its primary metabolite, HPTE (1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane), have been shown to inhibit various cytochrome P450 enzymes in both human and rat liver microsomes researchgate.net. This suggests that this compound could potentially undergo similar metabolic pathways and exhibit enzyme-inhibiting properties.
The trichloroethanol component of the molecule is a known metabolite of chloral (B1216628) hydrate (B1144303) and has been studied for its own biological effects. Notably, trichloroethanol is a competitive inhibitor of liver alcohol dehydrogenase (LADH), an enzyme involved in ethanol (B145695) metabolism nih.gov. This inhibitory action could potentially alter the metabolism of other substances if this compound were to be metabolized to release trichloroethanol.
Biotransformation and Metabolic Pathways
Identification of Primary Metabolic Transformations
The molecular structure of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol features two primary sites for metabolic attack: the methoxy (B1213986) group on the phenyl ring and the secondary alcohol group.
O-Dealkylation: A principal metabolic transformation for compounds containing a methoxyphenyl group is O-dealkylation (specifically, O-demethylation). This Phase I reaction involves the removal of the methyl group from the methoxy ether, converting it into a hydroxyl group (a phenol). This process is a common pathway for the metabolism of various xenobiotics. For instance, studies on the structurally related pesticide methoxychlor (B150320) demonstrate that sequential O-demethylation is a major metabolic route in mammals. nih.gov This transformation is catalyzed by cytochrome P450 enzymes and results in the formation of a more polar phenolic metabolite. nih.govresearchgate.net
Oxidation: The secondary alcohol group (-CH(OH)-) is susceptible to oxidation, another key Phase I reaction. This process would convert the alcohol to a ketone, catalyzed by enzymes such as alcohol dehydrogenases (ADH) or cytochrome P450s. researchgate.net
Conjugation: Phase II metabolism can also occur directly on the parent compound. The existing secondary alcohol group can undergo conjugation reactions, such as glucuronidation or sulfation, which directly attach large, water-soluble molecules to facilitate elimination.
Formation and Characterization of Metabolites
The primary metabolic transformations lead to the formation of several key metabolites. The characterization of these metabolites is crucial for understanding the detoxification and potential bioactivation of the parent compound.
Phenolic Metabolite: O-demethylation of the parent compound yields 2,2,2-Trichloro-1-(4-hydroxyphenyl)ethanol . The introduction of the polar phenolic hydroxyl group significantly increases the water solubility of the molecule compared to the parent compound.
Ketone Metabolite: Oxidation of the secondary alcohol results in the formation of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone .
Conjugated Metabolites: Both the original alcohol group and the newly formed phenolic group are substrates for Phase II enzymes. This leads to the formation of glucuronide and sulfate (B86663) conjugates, which are highly hydrophilic and readily excreted in urine.
These metabolic steps are summarized in the table below.
| Metabolic Reaction | Resulting Metabolite | Chemical Formula | Key Structural Change |
|---|---|---|---|
| O-Dealkylation | 2,2,2-Trichloro-1-(4-hydroxyphenyl)ethanol | C₈H₇Cl₃O₂ | Conversion of methoxy (-OCH₃) group to hydroxyl (-OH) group |
| Oxidation | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone | C₉H₇Cl₃O₂ | Conversion of secondary alcohol (-CH(OH)-) to ketone (-C(O)-) |
| Glucuronidation / Sulfation | Glucuronide or Sulfate Conjugates | Variable | Addition of a glucuronic acid or sulfate moiety to a hydroxyl group |
Role of Specific Functional Groups (e.g., Methoxy) in Metabolic Modulation
Functional groups on a xenobiotic molecule play a determinative role in its metabolic fate. In this compound, the methoxy and alcohol groups are central to its biotransformation.
The methoxy group serves as the primary target for Phase I metabolism via O-dealkylation. nih.govresearchgate.net This reaction is a critical detoxification step as it unmasks a polar hydroxyl group, creating a site for subsequent Phase II conjugation reactions. This process transforms the relatively lipophilic parent compound into more water-soluble metabolites that can be easily eliminated from the body.
Enzymatic Systems Involved in Biotransformation Processes
The biotransformation of this compound is mediated by several key enzyme systems.
Cytochrome P450 (CYP) Superfamily: This family of enzymes is paramount in Phase I oxidative metabolism. mdpi.commdpi.com CYPs are responsible for catalyzing the O-dealkylation of the methoxyphenyl group. nih.govnih.gov Studies on other methoxy-containing compounds have implicated various CYP isoforms, such as those in the CYP1A, CYP2B, and CYP2C subfamilies, in this type of reaction. nih.govnih.gov CYPs, particularly CYP2E1, can also be involved in the metabolism of ethanol (B145695) and related structures. researchgate.netyoutube.com
Alcohol Dehydrogenases (ADHs): ADHs are cytosolic enzymes that play a major role in the metabolism of alcohols. researchgate.net These enzymes likely catalyze the oxidation of the secondary alcohol group of this compound to its corresponding ketone.
Phase II Conjugating Enzymes:
UDP-glucuronosyltransferases (UGTs): These enzymes transfer glucuronic acid to hydroxyl groups, forming glucuronide conjugates.
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl groups, forming sulfate conjugates.
Both UGTs and SULTs are critical for increasing the water solubility and facilitating the excretion of the parent compound and its hydroxylated metabolites.
The table below details the enzymatic systems and their roles.
| Enzyme System | Metabolic Phase | Primary Function | Example Reaction |
|---|---|---|---|
| Cytochrome P450 (CYP) | Phase I | Oxidative metabolism | O-dealkylation of the methoxy group |
| Alcohol Dehydrogenase (ADH) | Phase I | Oxidation of alcohol | Conversion of the secondary alcohol to a ketone |
| UDP-glucuronosyltransferases (UGTs) | Phase II | Conjugation | Glucuronidation of hydroxyl groups |
| Sulfotransferases (SULTs) | Phase II | Conjugation | Sulfation of hydroxyl groups |
Environmental Fate and Degradation Mechanisms
Adsorption and Desorption Processes in Environmental Media
The movement and availability of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol in the environment are largely governed by its sorption to soil and sediment particles. For hydrophobic organic compounds like chlorinated aromatic hydrocarbons, adsorption to soil organic matter is a key process influencing their environmental mobility and bioavailability.
General Principles of Adsorption and Desorption:
Influence of Organic Matter: The adsorption of hydrophobic compounds is strongly correlated with the organic carbon content of soils and sediments. mdpi.com Materials with higher organic matter content, such as peat and muck soils, exhibit greater adsorption capacity for chlorinated hydrocarbons compared to mineral soils. dtic.mil
Particle Size: Adsorption tends to increase as the particle size of the soil or sediment decreases, owing to a larger surface area available for interaction. mdpi.com
Competitive Adsorption: In environments with multiple organic pollutants, competitive adsorption can occur, affecting the adsorption-desorption kinetics of individual compounds. mdpi.com
While no specific studies on the adsorption of this compound are available, data for related compounds suggest it would bind to soil and sediment, limiting its mobility in water. Once bound, it is not expected to move rapidly through the soil profile. cdc.gov The presence of natural organic matter in aquatic systems can also influence its distribution, potentially leading to its association with dissolved organic carbon, which could facilitate transport.
Table 1: Factors Influencing the Adsorption of Chlorinated Aromatic Hydrocarbons in Environmental Media
| Factor | Influence on Adsorption | Rationale |
| Soil Organic Matter Content | Increases adsorption | Hydrophobic partitioning into organic matter. mdpi.com |
| Clay Content | Can increase adsorption | Provides surface area for interaction. |
| Particle Size | Decreasing size increases adsorption | Greater surface area to volume ratio. mdpi.com |
| pH | Variable | Can affect surface charge of soil/sediment and speciation of the compound. |
| Temperature | Generally decreases adsorption | Adsorption is often an exothermic process. mdpi.com |
| Presence of Co-contaminants | Can increase or decrease adsorption | Competitive or co-sorption effects. mdpi.com |
Abiotic Degradation Pathways
Abiotic degradation processes, including photodegradation and hydrolysis, are significant pathways for the transformation of organic chemicals in the environment.
Photodegradation, or the breakdown of compounds by light, is a crucial process for many environmental contaminants. For compounds like methoxychlor (B150320), photolysis can be rapid, especially in the presence of sunlight. nih.gov
Direct Photolysis: This involves the direct absorption of light by the molecule, leading to its excitation and subsequent breakdown.
Indirect Photolysis: This process is mediated by other substances in the environment, such as humic acids or nitrate (B79036) ions, which absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target compound.
Studies on methoxychlor have shown that it can be degraded by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 7 hours. nih.gov The photodegradation of methoxychlor in water can lead to a variety of products, including dechlorinated, dehydrochlorinated, and demethylated derivatives. cdc.gov Given the structural similarities, this compound is also expected to undergo photodegradation in the environment, likely through similar mechanisms. The primary degradation products would be anticipated to result from the cleavage of the carbon-chlorine bonds and modifications to the methoxyphenyl group.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. The 2,2,2-trichloroethanol (B127377) moiety of the target compound is susceptible to hydrolysis. While specific data for this compound is unavailable, information on related compounds suggests that under certain environmental conditions, hydrolysis could be a relevant degradation pathway. For instance, the hydrolysis of methoxychlor has been studied, indicating that this process does occur in aquatic environments. acs.org
Biotic Degradation Mechanisms in Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many organic pollutants. The structure of this compound suggests it would be subject to microbial degradation.
Research on the biodegradation of methoxychlor has demonstrated that certain white-rot fungi, such as Stereum hirsutum, can degrade it. nih.gov The degradation process involves dechlorination and dehydrogenation, leading to a series of metabolites. nih.gov This suggests that similar microbial pathways could be involved in the breakdown of this compound in soil and sediment environments where such fungi are present.
The rate and extent of biodegradation can be influenced by a variety of environmental factors, including:
The presence of suitable microbial populations.
Nutrient availability.
Oxygen levels (aerobic vs. anaerobic conditions).
Temperature and pH.
The bioavailability of the compound, which is influenced by its sorption to soil and sediment.
Theoretical Models for Environmental Distribution and Persistence
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate and persistence of chemicals. nih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.
For a compound like this compound, QSAR models could be employed to estimate:
Partitioning coefficients , such as the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition into organic matter.
Soil and sediment adsorption coefficients (Koc).
Rates of abiotic and biotic degradation .
The application of QSAR models to polychlorinated aromatic compounds has shown that molecular properties, such as partial charge, can be used to predict their environmental behavior. niscpr.res.in Such models would likely predict that this compound has a tendency to bioaccumulate to some extent and persist in the environment, similar to other chlorinated aromatic compounds.
Table 2: Predicted Environmental Behavior of this compound Based on Analogue Data
| Environmental Compartment | Predicted Behavior | Basis for Prediction (Analogue Compound: Methoxychlor) |
| Soil | Moderate to high adsorption, limited mobility. | Methoxychlor binds strongly to soil. cdc.gov |
| Water | Low mobility in the dissolved phase; partitioning to sediment. | Hydrophobic nature and adsorption to particulates. |
| Air | Potential for short-range atmospheric transport and photodegradation. | Estimated atmospheric half-life of methoxychlor is short. nih.gov |
| Biota | Potential for bioaccumulation. | Lipophilic nature of chlorinated aromatic compounds. |
Future Research Directions and Translational Perspectives
Novel Synthetic Approaches and Catalyst Development
The synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols, the class of molecules to which 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol belongs, has traditionally involved methods such as the addition of a trichloromethyl anion to an aldehyde or the use of organometallic reagents with dehydrated chloral (B1216628). However, these methods often rely on toxic or moisture-sensitive reagents.
Future research is focused on developing more efficient, safer, and versatile synthetic routes. A promising direction is the advancement of palladium-catalyzed cross-coupling reactions. For instance, the use of N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complexes has shown success in catalyzing the addition of (hetero)arylboroxines to chloral hydrate (B1144303). acs.org This approach offers a new pathway to 1-(hetero)aryl-2,2,2-trichloroethanols with high yields (24–97%). acs.org Future work in this area will likely involve:
Catalyst Optimization: Designing and screening new generations of catalysts, including those based on earth-abundant metals, to improve reaction efficiency, reduce costs, and enhance substrate scope.
Greener Solvents and Conditions: Exploring reaction conditions that utilize environmentally benign solvents and lower energy inputs to align with the principles of green chemistry.
| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages | Future Research Focus |
| Traditional Addition | Trichloromethyl anion sources (e.g., chloroform) | Well-established methodology | Reducing toxicity of reagents |
| Organometallic Addition | Grignard reagents | High reactivity | Use of less moisture-sensitive reagents |
| Palladium-Catalyzed Coupling | NHC-Pd complexes, Arylboroxines | High yields, broader substrate scope | Developing non-precious metal catalysts |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools for predicting the properties, behavior, and toxicity of chemical compounds, thereby reducing the need for extensive laboratory testing. For this compound, future research will heavily leverage these in silico methods.
Quantitative Structure-Activity Relationship (QSAR) models are central to this effort. QSAR correlates the structural or physicochemical properties of molecules with their biological activities or toxicities. nih.govmdpi.com Future QSAR studies could predict various endpoints for this compound, including its potential as a reproductive toxicant or its antimicrobial activity. nih.govresearchgate.net
Molecular docking is another critical tool. This method simulates the interaction between a molecule (ligand) and a biological target (e.g., a protein receptor). nih.gov Given that metabolites of the related compound methoxychlor (B150320) are known to interact with estrogen receptors, docking studies could be employed to predict the binding affinity and orientation of this compound to these and other potential biological targets. nih.govimpactfactor.org This can help prioritize experimental studies and elucidate mechanisms of action.
| Computational Method | Application for this compound | Predicted Outcome |
| QSAR | Toxicity prediction based on molecular descriptors. | Estimation of ecotoxicity, mutagenicity, and other adverse effects. nih.govmdpi.com |
| Molecular Docking | Simulating binding to biological targets (e.g., estrogen receptors, ion channels). | Identification of potential biological targets and prediction of binding affinity. nih.gov |
| Environmental Transport Modeling | Predicting movement and persistence in soil, water, and air. | Assessment of environmental exposure risk and fate. nih.gov |
Development of Highly Sensitive and Selective Analytical Tools
The ability to detect and quantify minute amounts of this compound in complex matrices such as water, soil, and biological tissues is fundamental to understanding its exposure and impact. Future research will focus on creating more robust, sensitive, and selective analytical methods.
Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of organochlorine compounds and their metabolites. nih.gov Future efforts will aim to enhance these methods by:
Improving Sample Preparation: Developing advanced extraction techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) to efficiently preconcentrate the analyte from dilute environmental or biological samples, thereby increasing sensitivity.
Utilizing Advanced MS Techniques: Employing tandem mass spectrometry (GC-MS/MS) can significantly improve selectivity and reduce matrix interference, allowing for lower detection limits. nih.gov
High-Resolution Mass Spectrometry (HRMS): GC-HRMS provides highly accurate mass measurements, enabling confident identification of the target compound and its unknown transformation products in complex samples.
The World Health Organization notes that for the parent compound methoxychlor, a detection sensitivity of 0.001–0.01 µg/L is achievable in water using GC with electron capture detection (ECD). who.int The goal for future methods for its metabolites will be to achieve similar or even lower detection limits.
| Analytical Technique | Principle | Advantages for this Compound | Future Development |
| GC-ECD | Gas chromatography with Electron Capture Detection. | High sensitivity to halogenated compounds. | Improving selectivity in complex matrices. |
| GC-MS | Gas chromatography coupled with Mass Spectrometry. | Provides structural information for confident identification. nih.gov | Lowering detection limits. |
| GC-MS/MS | Tandem Mass Spectrometry. | High selectivity and sensitivity by monitoring specific fragmentation patterns. nih.gov | Application to a wider range of environmental and biological samples. |
| HPLC-UV/MS | High-Performance Liquid Chromatography with UV or MS detection. | Suitable for less volatile or thermally unstable degradation products. nih.gov | Method development for a broader suite of metabolites. |
Deeper Elucidation of Biological Targets and Mechanisms
Understanding how this compound interacts with biological systems at a molecular level is a critical area for future investigation. The compound is an intermediate in the synthesis of Methoxy-DDT, a metabolite of the insecticide DDT, which is known to act on sodium ion channels in neurons. researchgate.net This provides a key starting point for investigation.
Furthermore, the parent compound methoxychlor is a well-known endocrine disruptor. Its metabolites can bind to estrogen receptors, mimicking or antagonizing the effects of natural estrogen. nih.govnih.gov This can lead to adverse reproductive and developmental effects. epa.govpops.int Future research should focus on:
Receptor Binding Assays: Quantitatively measuring the binding affinity of this compound to estrogen and androgen receptors to determine its endocrine-disrupting potential.
Neuroreceptor Studies: Investigating interactions with neuronal targets, including GABA and NMDA receptors, given the known sedative effects of the parent compound 2,2,2-trichloroethanol (B127377). who.int
In Vitro and In Vivo Studies: Using cell culture and animal models to confirm the effects predicted by computational and binding studies, and to identify specific downstream cellular signaling pathways that are disrupted.
| Potential Biological Target | Known Effector | Implication for this compound |
| Estrogen Receptors | Methoxychlor metabolites | Potential for endocrine disruption, affecting reproductive health. nih.govnih.gov |
| Androgen Receptors | Methoxychlor metabolites | Potential for anti-androgenic effects. nih.gov |
| Neuronal Sodium Ion Channels | DDT | Potential for neurotoxicity. researchgate.net |
| GABA / Glycine Receptors | Ethanol (B145695) / Trichloroethanol | Potential for sedative or other central nervous system effects. who.int |
Investigation of Environmental Transformation Pathways
Once released into the environment, this compound can be transformed by various biotic and abiotic processes. Research on the closely related pesticide methoxychlor provides a robust framework for predicting these pathways.
Studies have shown that the primary degradation of methoxychlor in soil occurs under anaerobic conditions and is biologically mediated. researchgate.net A key initial step is reductive dechlorination. researchgate.net Other identified transformation processes include:
Hydrolysis: Chemical breakdown in water, which for methoxychlor yields products like anisoin, anisil, and 2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene (DMDE). acs.org The rate of hydrolysis can be pH-dependent. acs.org
Photolysis: Degradation by sunlight, which can transform degradation products like DMDE into various photoisomers and benzophenones. nih.gov
Biodegradation: Fungi, such as the white rot fungus Phanerochaete chrysosporium, can metabolize methoxychlor through hydroxylation and dechlorination reactions.
Future research will need to specifically map these pathways for this compound. This involves identifying the specific degradation products, determining the rates of transformation under different environmental conditions (e.g., aerobic vs. anaerobic, varying temperatures), and identifying the key microorganisms responsible for its biodegradation. nih.govresearchgate.net
| Transformation Pathway | Conditions | Potential Products |
| Anaerobic Biodegradation | Anoxic soil/sediment | Reductive dechlorination products. researchgate.net |
| Aerobic Biodegradation | Oxygen-rich environments | Hydroxylated and demethylated derivatives. |
| Hydrolysis | Aqueous environments | Ketones, carboxylic acids, and ethylene (B1197577) derivatives. acs.org |
| Photolysis | Presence of sunlight | Photoisomers and oxidized products (e.g., benzophenones). nih.gov |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
